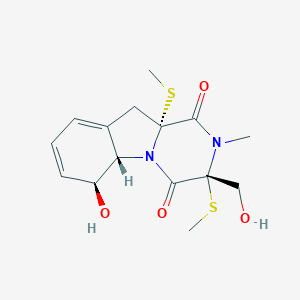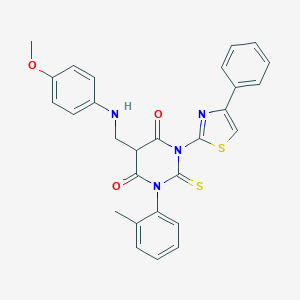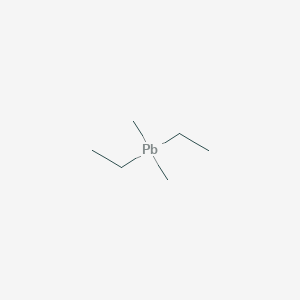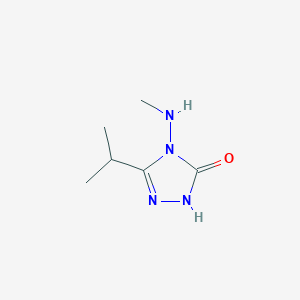
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one, also known as MAPT or MPT, is a chemical compound that belongs to the class of triazolone derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to act on the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may reduce the excitability of neurons, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can affect the levels of several neurotransmitters in the brain, including dopamine, serotonin, and GABA. It has also been reported to reduce the activity of glutamate, which is an excitatory neurotransmitter. These effects may contribute to the anxiolytic and sedative properties of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one. One potential area of study is its potential as an anticonvulsant drug. Another direction is to investigate its effects on the GABA receptor and its potential as a treatment for anxiety disorders. Additionally, the development of new synthesis methods for 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may lead to further research and applications in the field of medicine.
In conclusion, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has potential applications in scientific research. Its unique properties make it a promising candidate for further study in the fields of medicine and pharmacology. By understanding its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential for research.
Méthodes De Synthèse
The synthesis of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can be achieved through various methods, including the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-3-one in the presence of a strong base. Another method involves the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-5-one in the presence of a strong acid. These methods have been reported to yield high purity 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
Applications De Recherche Scientifique
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one has been found to have potential applications in scientific research, particularly in the field of medicine. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. Studies have also shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can act as a GABA receptor agonist, which may contribute to its pharmacological effects.
Propriétés
Numéro CAS |
132662-50-1 |
|---|---|
Nom du produit |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H12N4O/c1-4(2)5-8-9-6(11)10(5)7-3/h4,7H,1-3H3,(H,9,11) |
Clé InChI |
SLTURTBHELKEGY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC(=O)N1NC |
SMILES canonique |
CC(C)C1=NNC(=O)N1NC |
Synonymes |
3H-1,2,4-Triazol-3-one,2,4-dihydro-4-(methylamino)-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)



![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
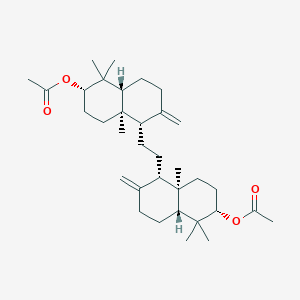
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

